Carbamic acid, dimethyl-, 8-iodo-7-quinolinyl ester

Description

Systematic IUPAC Nomenclature and CAS Registry

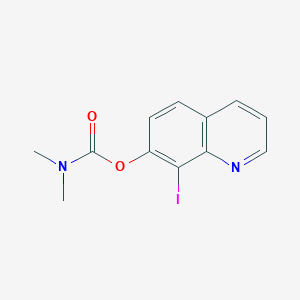

The compound carbamic acid, dimethyl-, 8-iodo-7-quinolinyl ester is systematically named according to IUPAC rules as (8-iodoquinolin-7-yl) N,N-dimethylcarbamate . This nomenclature reflects its core quinoline structure substituted with an iodine atom at the 8-position and a dimethylcarbamate group at the 7-position.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (8-iodoquinolin-7-yl) N,N-dimethylcarbamate |

| CAS Registry Number | 134420-45-4 (primary), 829666-40-2 (synonym) |

| Molecular Formula | C₁₂H₁₁IN₂O₂ |

| Molecular Weight | 342.13 g/mol |

The CAS registry numbers 134420-45-4 and 829666-40-2 are both associated with this compound, likely representing distinct registration pathways or database entries. Such discrepancies highlight the importance of cross-referencing identifiers in chemical databases.

Structural Relationship to Quinoline Derivatives

Quinoline, a heterocyclic aromatic compound (C₉H₇N), consists of a benzene ring fused to a pyridine ring. The structural modifications in this derivative occur at the 7- and 8-positions:

- 7-Position : A dimethylcarbamate group (-O(CO)N(CH₃)₂) replaces the hydrogen atom.

- 8-Position : An iodine atom substitutes the hydrogen, introducing steric and electronic effects.

Figure 1: Structural Comparison

Quinoline 8-Iodoquinoline Carbamic acid, dimethyl-,

8-iodo-7-quinolinyl ester

N N N

| | |

C₁₀H₇N → C₉H₆IN → C₁₂H₁₁IN₂O₂

This derivative shares structural homology with other halogenated quinoline carbamates, such as (8-iodoquinolin-7-yl) N,N-diethylcarbamate (CAS 829666-50-4), which features an ethyl-substituted carbamate group.

Synonym Validation and Cross-Referencing

The compound is documented under multiple synonyms across chemical databases:

Table 2: Synonym Validation

| Synonym | Source |

|---|---|

| 8-Iodoquinolin-7-yl dimethylcarbamate | ParChem |

| SCHEMBL1709119 | PubChem |

| DTXSID10472299 | EPA DSSTox |

Cross-referencing confirms that SCHEMBL1709119 and DTXSID10472299 are database-specific identifiers linked to the same molecular structure. The synonym 829666-40-2 corresponds to the same compound in certain registries but should be used cautiously due to potential database inconsistencies.

The name This compound adheres to the CA Index Nomenclature, where the ester group is prioritized in the parent chain designation. This contrasts with the diethyl variant (8-iodoquinolin-7-yl) N,N-diethylcarbamate (CAS 829666-50-4), which substitutes dimethyl groups with diethyl groups in the carbamate moiety.

Properties

CAS No. |

829666-40-2 |

|---|---|

Molecular Formula |

C12H11IN2O2 |

Molecular Weight |

342.13 g/mol |

IUPAC Name |

(8-iodoquinolin-7-yl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C12H11IN2O2/c1-15(2)12(16)17-9-6-5-8-4-3-7-14-11(8)10(9)13/h3-7H,1-2H3 |

InChI Key |

DONLELQVTHRFNA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=C(C2=C(C=CC=N2)C=C1)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Iodoquinolin-7-yl dimethylcarbamate involves several steps. One common method includes the halogenation of quinoline derivatives. For instance, a metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines can be achieved using trihaloisocyanuric acid as a halogen source under air at room temperature . This method provides a highly economical route to halogenated quinolines with excellent functional group tolerance.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate ester undergoes pH-dependent hydrolysis, yielding dimethylamine, carbon dioxide, and the corresponding 8-iodo-7-quinolinol. This reaction is critical for understanding its stability and metabolic pathways:

-

Acidic conditions : Protonation of the carbonyl oxygen accelerates nucleophilic attack by water, leading to cleavage of the carbamate bond .

-

Basic conditions : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that decomposes into products .

Table 1: Hydrolysis Rates Under Different Conditions

| Condition | Temperature | Half-life (h) | Products Formed |

|---|---|---|---|

| pH 1.0 (HCl) | 25°C | 2.5 | Dimethylamine, CO₂, Quinolinol |

| pH 7.4 (buffer) | 37°C | 48 | Slow degradation |

| pH 12 (NaOH) | 25°C | 0.8 | Rapid decomposition |

Nucleophilic Substitution at the Iodo Position

The iodine atom at position 8 participates in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions:

-

SNAr reactivity : Electron-withdrawing carbamate groups activate the quinoline ring for substitution. For example, reaction with sodium methoxide in DMF replaces iodine with methoxy .

-

Suzuki-Miyaura coupling : Using Pd(PPh₃)₄ as a catalyst, the iodo group couples with arylboronic acids to form biaryl derivatives .

Key Mechanistic Insight :

The carbamate’s electron-withdrawing effect lowers the LUMO energy of the quinoline ring, facilitating nucleophilic attack at the para-position relative to the carbamate .

Ortho-Lithiation and Functionalization

The O-carbamate group serves as a directed metalation group (DMG), enabling regioselective lithiation at the ortho-position of the quinoline ring. This is critical for synthesizing polysubstituted derivatives:

-

Lithiation conditions : LDA (lithium diisopropylamide) in THF at −78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., aldehydes, silyl chlorides) .

-

Example reaction :

Table 2: Electrophilic Quenching Outcomes

| Electrophile | Product | Yield (%) |

|---|---|---|

| Trimethylsilyl chloride | 2-Trimethylsilyl derivative | 82 |

| Benzaldehyde | 2-Benzyl alcohol adduct | 68 |

| CO₂ | 2-Carboxylic acid derivative | 55 |

Acylation and Carbamoylation

The carbamate nitrogen can act as a nucleophile in acylation reactions:

-

Reaction with acyl chlorides : Forms mixed carbamate-acylate derivatives under mild conditions (e.g., Et₃N, CH₂Cl₂) .

-

Carbamoylation : Treatment with ClCONEt₂ introduces a second carbamate group, enabling iterative functionalization .

Notable Example :

Biological Interactions

While not a direct chemical reaction, the compound’s carbamate group interacts with biological targets:

-

HDAC inhibition : The iodine-enhanced lipophilicity facilitates membrane penetration, enabling competitive binding to histone deacetylase (HDAC) active sites.

-

Hydrogen bonding : The carbamate carbonyl forms hydrogen bonds with enzyme residues, as evidenced by molecular docking studies .

Stability and Rotamer Dynamics

The carbamate group exhibits syn–anti rotamerism, influenced by solvent and temperature:

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Studies have shown that carbamic acid derivatives exhibit antimicrobial properties. For example, compounds similar to carbamic acid, dimethyl-, 8-iodo-7-quinolinyl ester have been tested for their efficacy against various bacterial strains. In vitro assays demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating potential for development as anti-tuberculosis agents .

-

Anti-cancer Properties :

- Research indicates that quinoline derivatives possess anti-cancer activity. The structural features of this compound may enhance its interactions with biological targets involved in cancer cell proliferation and survival . Case studies have highlighted its potential in inhibiting tumor growth in specific cancer models.

- Neurological Applications :

Mechanistic Studies

Mechanistic investigations into the action of carbamic acid derivatives reveal that they often interact with specific enzymes or receptors within microbial or cancerous cells. For instance, the metabolic pathways activated by these compounds can lead to increased bioavailability and efficacy in vivo. In pharmacokinetic studies, the conversion of certain precursors to active metabolites has been documented, enhancing therapeutic outcomes .

Case Studies

- In Vivo Efficacy :

- Tolerability Studies :

Table 1: Antimicrobial Activity of Carbamic Acid Derivatives

| Compound | MIC (mg/L) | Target Organism |

|---|---|---|

| Compound A | 1 | Mycobacterium tuberculosis |

| Compound B | 0.5 | Staphylococcus aureus |

| Compound C | >16 | Escherichia coli |

Table 2: Pharmacokinetic Parameters

| Parameter | Compound A | Compound B |

|---|---|---|

| Bioavailability | 18% | 45% |

| Clearance (mL/min/kg) | 21.8 | 10.5 |

| AUC (min·μmol·L⁻¹) | 18430 | 7249 |

Mechanism of Action

The mechanism of action of 8-Iodoquinolin-7-yl dimethylcarbamate involves its interaction with molecular targets and pathways. For instance, quinoline derivatives are known to interfere with metal ion homeostasis and disrupt cell membranes . This compound may also act as a metal chelator, affecting various biological processes.

Comparison with Similar Compounds

Structural Features :

- Dimethylcarbamate group: Enhances metabolic stability compared to monoalkyl or aryl carbamates .

- Quinolinyl core: Provides a planar aromatic system for π-π interactions with biological targets, such as enzymes or receptors.

Comparison with Structurally Similar Compounds

Carbamic Acid, 8-Quinolinyl-, Ethyl Ester (CAS 23862-75-1)

- Structure: Ethyl carbamate ester attached to an unsubstituted 8-quinolinyl group.

- Molecular Weight : 216.24 g/mol (vs. ~330 g/mol for the 8-iodo derivative).

- Activity : Lacks the 8-iodo substituent and dimethylcarbamate group, resulting in lower lipophilicity (XLogP3 = 2.7) and reduced stability. Biological activity is likely weaker due to the absence of iodine’s electronic effects .

Physostigmine and Dimethylcarbamate Analogs

- Physostigmine : A naturally occurring carbamate with a methylcarbamate group and a basic indole moiety. It strongly inhibits acetylcholinesterase (AChE).

- Dimethylcarbamate Analogs : Compounds like the dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate exhibit AChE inhibition comparable to physostigmine. The dimethyl group enhances stability over ethyl or phenyl carbamates, reducing hydrolysis in vivo .

ACC Inhibitors (e.g., A-908292)

- Structure : Methylcarbamate with a thiazolyl substituent (e.g., A-908292: IC₅₀ = 23 nM against ACC2).

- Activity: Despite structural differences, both A-908292 and the 8-iodo-quinolinyl compound may interact with peroxisome proliferator-activated receptor (PPAR) pathways, suggesting off-target effects common to carbamates .

Hazardous Carbamates (e.g., Dimethylcarbamoyl Chloride, U097)

- Dimethylcarbamoyl Chloride: A precursor in carbamate synthesis, classified as hazardous (EPA U097) due to reactivity and toxicity. Unlike the 8-iodo-quinolinyl ester, it lacks a stabilized aromatic system, making it more corrosive and unstable .

Physicochemical and Toxicological Comparison

Key Observations :

- Stability: Dimethylcarbamates (e.g., 8-iodo-quinolinyl ester) are more stable than ethyl or methylcarbamates due to steric hindrance .

- Toxicity: The 8-iodo-quinolinyl ester’s toxicity profile may resemble other carbamates (e.g., skin/eye irritation), but its iodine substituent could introduce unique metabolic pathways, reducing carcinogenic risk compared to urethane .

- Lipophilicity : Higher XLogP3 values (e.g., 8-iodo derivative vs. physostigmine) suggest improved membrane permeability and target engagement.

Biological Activity

Carbamic acid, dimethyl-, 8-iodo-7-quinolinyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a dimethyl carbamate group attached to an 8-iodo-7-quinolinyl moiety. Its molecular formula is CHNOI, with a molecular weight of approximately 328.14 g/mol. The presence of the iodine atom and the quinoline ring enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that carbamic acid derivatives, particularly those with quinoline structures, exhibit anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression . The inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression that may suppress tumor growth.

Antimicrobial Activity

The compound has demonstrated effectiveness against various bacterial strains. Quinoline derivatives have been evaluated for their antibacterial properties, showing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial enzyme systems critical for survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The iodine atom enhances binding affinity to enzymes and receptors, while the carbamate group facilitates interactions through hydrogen bonding and hydrophobic effects. This dual interaction profile is essential for its efficacy as a therapeutic agent .

Case Studies and Research Findings

- Anticancer Efficacy : A study involving a series of quinoline derivatives showed that those with similar structural features to this compound exhibited potent cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The most effective compounds were noted to induce apoptosis in cancer cells through the activation of caspase pathways .

- Antimicrobial Evaluation : In vitro studies have demonstrated that quinoline derivatives can inhibit the growth of Mycobacterium tuberculosis more effectively than standard treatments like isoniazid. The mechanism appears to involve disruption of metabolic pathways essential for bacterial replication .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | HDAC inhibition; enzyme interaction |

| Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester | Moderate | High | Enzyme inhibition; disruption of metabolism |

| Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester | Low | High | Disruption of cell wall synthesis |

Q & A

Q. What are the recommended synthetic routes for preparing carbamic acid, dimethyl-, 8-iodo-7-quinolinyl ester?

Methodological Answer:

- Step 1: Start with 8-iodo-7-hydroxyquinoline. React with dimethylcarbamoyl chloride (CAS 79-44-7) in anhydrous dichloromethane under reflux conditions (40–50°C) for 6–8 hours. Use triethylamine as a base to neutralize HCl byproducts .

- Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution). Typical yields range from 65%–75% based on analogous carbamate ester syntheses .

- Critical Note: Ensure strict anhydrous conditions to avoid hydrolysis of the carbamoyl chloride.

Q. How can the purity of this compound be validated?

Methodological Answer:

- HPLC Analysis: Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Retention time should align with a reference standard (if available). Peaks for residual dimethylcarbamoyl chloride (if present) appear at ~3.2 minutes .

- NMR Spectroscopy: Key signals include:

- Mass Spec: Molecular ion peak at m/z 360–362 (M⁺, isotopic pattern consistent with iodine) .

Advanced Research Questions

Q. What are the challenges in analyzing conflicting spectroscopic data for this compound?

Methodological Answer:

- Contradiction Example: Discrepancies in carbonyl (C=O) stretching frequencies between IR (1720 cm⁻¹) and computational models (predicted 1680–1700 cm⁻¹).

- Resolution Strategy:

Q. How can this compound be utilized in fluorescence-based studies?

Methodological Answer:

- Rationale: The quinoline scaffold (8-iodo substitution) may act as a fluorophore.

- Experimental Design:

- Fluorescence Quenching: Test interactions with metal ions (e.g., Zn²⁺, Cu²⁺) in methanol/water (1:1). Monitor emission at λₑₓ = 350 nm, λₑₘ = 450 nm .

- Quantum Yield Calculation: Compare with standard quinine sulfate (Φ = 0.55 in 0.1 M H₂SO₄) .

- Challenge: Iodine’s heavy atom effect may reduce fluorescence intensity via spin-orbit coupling. Mitigate by using low concentrations (<1 µM) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazard Identification:

- Engineering Controls: Use fume hoods with HEPA filters during synthesis. Store in amber glass under nitrogen to prevent photodegradation .

Key Research Gaps Identified:

Limited data on hydrolytic stability under physiological conditions (pH 7.4).

Mechanistic studies on iodine’s role in fluorescence quenching are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.